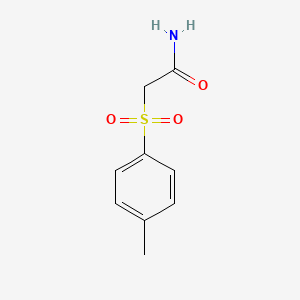

2-((4-METHYLPHENYL)SULFONYL)ETHANAMIDE

Description

Contextualization of Sulfonamide and Acetamide (B32628) Scaffolds in Synthetic Methodologies

The sulfonamide group (R-SO₂NR'R''), a cornerstone in medicinal and organic chemistry, is a key functional group in a multitude of pharmaceuticals. guidechem.com Its prevalence is due to its ability to act as a stable, yet reactive, component in a variety of chemical transformations. Sulfonamides are often synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine. This robust reaction allows for the facile introduction of the sulfonamide moiety into diverse molecular architectures. The presence of the sulfonamide group can influence the electronic and steric properties of a molecule, and it often plays a crucial role in the biological activity of drug candidates.

Similarly, the acetamide functional group (CH₃CONH-R) is a fundamental unit in organic chemistry. It is an amide derived from acetic acid and is a common feature in both naturally occurring molecules and synthetic compounds. The acetamide moiety is known for its ability to participate in hydrogen bonding and can influence the solubility and crystalline nature of a compound. In synthetic chemistry, acetamides are often used as protecting groups for amines or as precursors for other functional groups. The combination of both the sulfonamide and acetamide scaffolds within a single molecule, as seen in 2-((4-methylphenyl)sulfonyl)ethanamide, creates a bifunctional platform with potential for a wide range of chemical manipulations and applications.

Overview of the Chemical Research Landscape Surrounding this compound and Analogues

The research landscape surrounding this compound and its analogues is primarily driven by the quest for new bioactive compounds. While specific research focusing solely on the title compound is limited, studies on closely related structures provide valuable insights into its potential. Analogues of this compound, where the acetamide or the p-toluenesulfonyl group is modified, have been investigated for a variety of biological activities.

For instance, derivatives containing the p-toluenesulfonyl moiety are known to exhibit a broad spectrum of pharmacological properties. The research on analogues suggests that the specific arrangement of the sulfonamide and acetamide groups can lead to compounds with interesting and potentially useful biological profiles. The study of these analogues helps to delineate the structure-activity relationships within this class of compounds and provides a rationale for the design of new derivatives with enhanced or specific activities.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 52345-47-8 | |

| Molecular Formula | C₉H₁₁NO₃S | |

| Molecular Weight | 213.25 g/mol | |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGVKXZPAUDGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068742 | |

| Record name | Acetamide, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52345-47-8 | |

| Record name | 2-[(4-Methylphenyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52345-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Methylphenyl)sulfonyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052345478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methylphenyl)sulphonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-METHYLPHENYL)SULFONYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35JDB8NU26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations Involving 2 4 Methylphenyl Sulfonyl Ethanamide

Mechanistic Investigations of 2-((4-METHYLPHENYL)SULFONYL)ETHANAMIDE Formation

The synthesis of this compound typically involves the formation of a nitrogen-sulfur bond, a cornerstone reaction in the synthesis of sulfonamides. Mechanistic studies have focused on understanding the pathways of this bond formation and the factors that influence its efficiency.

The formation of the N-S bond in sulfonamides is a classic example of nucleophilic substitution at a sulfonyl center. In the context of this compound, a common synthetic route involves the reaction of p-toluenesulfonyl chloride with a suitable amine-containing precursor. The generally accepted mechanism is a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. masterorganicchemistry.com This process results in the displacement of the chloride leaving group.

Alternatively, the synthesis can proceed via the nucleophilic substitution of a pre-formed p-toluenesulfonamide (B41071) with an electrophilic acetamide (B32628) synthon, such as 2-haloacetamide. In this scenario, the sulfonamide nitrogen, often deprotonated by a base to enhance its nucleophilicity, attacks the carbon atom bearing the leaving group (e.g., a halogen). This reaction typically follows an S(_N)2 mechanism, characterized by a single transition state where the nucleophile attacks as the leaving group departs. youtube.comlibretexts.org The reactivity of the haloalkane substrate is a critical factor, with the bond strength between the carbon and the halogen influencing the reaction rate. Weaker carbon-halogen bonds, such as C-I and C-Br, lead to faster reactions compared to the stronger C-Cl bond. libretexts.org

A related approach involves the acylation of 4-methylbenzenesulfonamide with an acetylating agent like an acid chloride or anhydride. nih.gov This reaction is a nucleophilic acyl substitution, where the sulfonamide nitrogen attacks the carbonyl carbon of the acylating agent. rsc.org

The kinetics of this compound formation are significantly influenced by the presence of catalysts and bases. Bases are crucial for neutralizing the acidic byproduct (e.g., HCl) generated during the reaction of sulfonyl chlorides with amines, thereby driving the reaction to completion. masterorganicchemistry.com Common bases used include pyridine (B92270) and triethylamine (B128534).

In addition to their role as acid scavengers, bases can also act as catalysts. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is known to catalyze acylation reactions. nih.gov The pKa of the starting sulfonamide can also determine the reaction pathway and the nature of the intermediates formed in the presence of certain reagents. nih.gov

Acid catalysts can also be employed. For example, the synthesis of N-[(4-methylphenyl)sulfonyl]acetamide has been reported using silica (B1680970) sulfuric acid as a solid acid catalyst in the reaction between 4-methylbenzenesulfonamide and an acid chloride or anhydride. nih.gov The use of solid catalysts simplifies product purification as they can be easily removed by filtration. nih.gov

Table 1: Influence of Catalysts and Bases on Sulfonamide Formation

| Catalyst/Base | Role in Reaction | Mechanistic Implication |

| Pyridine/Triethylamine | Acid Scavenger | Neutralizes HCl byproduct, shifting equilibrium towards product formation. masterorganicchemistry.com |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Accelerates acyl transfer reactions. nih.gov |

| Silica Sulfuric Acid | Solid Acid Catalyst | Facilitates acylation of sulfonamides. nih.gov |

| Potassium Carbonate (K₂CO₃) | Base | Used in the reaction of p-toluenesulfonyl chloride with hydrazide derivatives. mdpi.com |

Intramolecular and Intermolecular Reactions of this compound

The presence of both a robust sulfonyl group and a reactive ethanamide moiety allows for a variety of chemical transformations.

The sulfur atom in the sulfonyl group of this compound is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, other parts of the molecule can undergo oxidation. For instance, the aromatic ring can be oxidized under harsh conditions, though this is generally not a selective transformation.

In related sulfonamide systems, oxidation can lead to interesting chemical changes. For example, the oxidation of some sulfonamide antibiotics can result in the formation of aniline (B41778) radical cations, which can then undergo intramolecular nucleophilic attack, leading to rearranged products with the extrusion of sulfur dioxide. nih.gov While not a direct oxidation of the sulfonyl group, this highlights a potential degradation pathway under oxidative stress. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation, and this chemistry is relevant to the synthesis of the parent sulfone structure from a corresponding sulfide (B99878) precursor. acs.org

The sulfonyl group is known for its high stability and resistance to reduction. However, several potent reducing systems have been developed to achieve this transformation. The reduction of aryl sulfones to the corresponding sulfides is a key reaction. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to be an effective reagent for the rapid reduction of sulfones to sulfides. rsc.orgpsu.edursc.org Another method employs tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst with a hydrosilane as the stoichiometric reductant to deoxygenate sulfones to sulfides. thieme-connect.com

Beyond the reduction to sulfides, the p-toluenesulfonyl group can be completely removed through reductive cleavage of the N-S bond. This is a common strategy in organic synthesis where the tosyl group is used as a protecting group for amines. wikipedia.org Reagents such as samarium diiodide (SmI₂), often in combination with an activation step, can achieve this deprotection. organic-chemistry.org A low-valent titanium species has also been reported to cleave the N-S bond in sulfonamides. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Aryl Sulfonyl Groups

| Reagent System | Transformation | Reference |

| LiAlH₄-TiCl₄ | Sulfone to Sulfide | rsc.orgpsu.edursc.org |

| B(C₆F₅)₃ / Et₃SiH | Sulfone to Sulfide | thieme-connect.com |

| SmI₂ | N-S Bond Cleavage (Deprotection) | organic-chemistry.org |

| Ti(O-i-Pr)₄ / Me₃SiCl / Mg | N-S Bond Cleavage (Deprotection) | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Ethanacetamide Moiety

The ethanamide portion of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon and the α-carbon.

Nucleophilic attack at the carbonyl carbon is a classic nucleophilic acyl substitution. For example, hydrolysis of the amide bond under basic conditions is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate which can then collapse to yield a carboxylate and ammonia (B1221849) or an amine, depending on the substitution of the amide nitrogen.

The α-carbon of the ethanamide moiety can also be a site for nucleophilic substitution, particularly if it is functionalized with a good leaving group in a precursor molecule. For instance, in α-haloacetamides, the carbon bearing the halogen is electrophilic and susceptible to S(_N)2 attack by nucleophiles. youtube.com The presence of the adjacent carbonyl group can facilitate this reaction. In the context of this compound itself, the acidity of the α-protons is increased by the adjacent sulfonyl and carbonyl groups, allowing for deprotonation and subsequent reaction with electrophiles. Conversely, reactions involving nucleophilic attack directly on the unsubstituted α-carbon are less common. However, the principles of nucleophilic substitution are fundamental to the synthesis of derivatives from precursors like 2-chloro-N-(p-tolylsulfonyl)acetamide.

Transformations Involving the Sulfonyl Group

The sulfonyl group in this compound is a robust functional group, yet it can undergo specific chemical transformations, primarily through reductive cleavage. This process, often referred to as desulfonylation, involves the breaking of the nitrogen-sulfur (N-S) bond, leading to the removal of the p-toluenesulfonyl group. Such reactions are of significant interest in organic synthesis, where the tosyl group is often employed as a protecting group for amines. While specific research on the desulfonylation of this compound is limited, the reactivity of the closely related N-(p-toluenesulfonyl) amides has been well-documented. The following sections detail the key reductive cleavage methods applicable to this class of compounds.

Samarium diiodide is a powerful single-electron transfer reagent that is highly effective for the cleavage of the N-S bond in p-toluenesulfonamides. organic-chemistry.orgyork.ac.uk This method is favored for its mild reaction conditions and high functional group tolerance. nih.gov The reaction typically proceeds at low temperatures in the presence of a proton source.

A significant advancement in this area involves the activation of the sulfonamide nitrogen with a trifluoroacetyl group prior to reductive cleavage. This strategy has been shown to be effective for the deprotection of primary N-(p-toluenesulfonyl) amides, which are notoriously difficult to cleave. organic-chemistry.org The activation step enhances the susceptibility of the sulfonyl group to reductive cleavage by samarium diiodide.

While no specific data for the reductive cleavage of this compound using samarium diiodide is available in the reviewed literature, the following table provides examples of this transformation for analogous N-tosyl amides.

Table 1: Reductive Cleavage of N-Tosyl Amides using Samarium Diiodide Note: Data presented is for analogous compounds, not this compound.

| Entry | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-Tosyl-α-phenylglycinamide | N-Trifluoroacetyl-α-phenylglycinamide | 1. (CF₃CO)₂O, Py, CH₂Cl₂ 2. SmI₂, THF, -78 °C | 95 | organic-chemistry.org |

| 2 | N-Tosyl-β-alaninamide | N-Trifluoroacetyl-β-alaninamide | 1. (CF₃CO)₂O, Py, CH₂Cl₂ 2. SmI₂, THF, -78 °C | 88 | organic-chemistry.org |

| 3 | N-Tosyl-γ-aminobutyramide | N-Trifluoroacetyl-γ-aminobutyramide | 1. (CF₃CO)₂O, Py, CH₂Cl₂ 2. SmI₂, THF, -78 °C | 92 | organic-chemistry.org |

A low-valent titanium species, generated in situ from titanium(IV) isopropoxide, chlorotrimethylsilane, and magnesium powder, provides another effective method for the reductive cleavage of sulfonamides. organic-chemistry.org This system is capable of cleaving the N-S bond to furnish the corresponding amine. The reaction proceeds under relatively mild conditions and demonstrates good functional group compatibility.

The proposed mechanism involves the formation of a low-valent titanium species that engages in a reductive cleavage pathway with the sulfonamide. This method is applicable to a broad range of sulfonamides.

Specific data for the application of this method to this compound is not present in the surveyed literature. The table below illustrates the efficacy of this method with other p-toluenesulfonamides.

Table 2: Reductive Cleavage of p-Toluenesulfonamides using a Low-Valent Titanium Reagent Note: Data presented is for analogous compounds, not this compound.

| Entry | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-Tosyl-N-methylbenzylamine | N-Methylbenzylamine | Ti(O-i-Pr)₄, Me₃SiCl, Mg, THF, 50 °C | 95 | organic-chemistry.org |

| 2 | N-Tosyl-dibenzylamine | Dibenzylamine | Ti(O-i-Pr)₄, Me₃SiCl, Mg, THF, 50 °C | 98 | organic-chemistry.org |

| 3 | N-Tosyl-aniline | Aniline | Ti(O-i-Pr)₄, Me₃SiCl, Mg, THF, 50 °C | 85 | organic-chemistry.org |

The p-toluenesulfonyl group can also be removed under acidic conditions, although this often requires harsh reagents. However, a method utilizing a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) has been developed for the chemoselective acidic hydrolysis of N-arylsulfonamides. organic-chemistry.org The outcome of this reaction is highly dependent on the electronic nature of the substrate. Electron-deficient N-arylsulfonamides undergo deprotection, while electron-rich substrates may lead to sulfonyl group migration products. organic-chemistry.org Trifluoromethanesulfonic acid is a strong acid with high thermal stability and resistance to oxidation and reduction, making it a useful reagent in organic synthesis. sigmaaldrich.com

Research specifically detailing the acid-mediated deprotection of this compound is not available. The following table provides examples of this transformation for related N-arylsulfonamides.

Table 3: Acid-Mediated Deprotection of N-Arylsulfonamides with Trifluoromethanesulfonic Acid Note: Data presented is for analogous compounds, not this compound.

| Entry | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-(4-Nitrophenyl)-p-toluenesulfonamide | 4-Nitroaniline | TfOH, Toluene, 80 °C | 95 | organic-chemistry.org |

| 2 | N-(2-Nitrophenyl)-p-toluenesulfonamide | 2-Nitroaniline | TfOH, Toluene, 80 °C | 92 | organic-chemistry.org |

| 3 | N-(4-Cyanophenyl)-p-toluenesulfonamide | 4-Aminobenzonitrile | TfOH, Toluene, 80 °C | 88 | organic-chemistry.org |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 4 Methylphenyl Sulfonyl Ethanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Interpretation

The ¹H NMR spectrum of 2-((4-METHYLPHENYL)SULFONYL)ETHANAMIDE provides information on the number, environment, and connectivity of hydrogen atoms. The predicted spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the p-substituted benzene ring typically appear as two doublets in the downfield region (approximately δ 7.4-7.9 ppm). The protons ortho to the electron-withdrawing sulfonyl group are expected to be more deshielded and resonate at a higher chemical shift than the protons meta to the group.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to give rise to a broad singlet, typically in the range of δ 5.5-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Methylene (B1212753) Protons (-SO₂CH₂-): The two protons of the methylene group adjacent to the sulfonyl group would appear as a singlet, likely in the range of δ 4.0-4.5 ppm. The strong electron-withdrawing effect of the sulfonyl group causes a significant downfield shift.

Methyl Protons (-CH₃): The three protons of the methyl group on the phenyl ring will produce a sharp singlet in the upfield region, typically around δ 2.4 ppm. orgsyn.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is based on predictive models and typical chemical shift ranges.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -SO₂) | ~7.8 | Doublet | 2H |

| Aromatic (meta to -SO₂) | ~7.4 | Doublet | 2H |

| Amide (-NH₂) | ~6.0 - 8.0 | Broad Singlet | 2H |

| Methylene (-CH₂-) | ~4.2 | Singlet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. As the molecule has a plane of symmetry through the phenyl ring and the sulfonyl group, some carbon signals will be equivalent.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 168-172 ppm.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the sulfur atom (ipso-carbon) and the carbon bearing the methyl group will have unique chemical shifts. The remaining four aromatic carbons will appear as two signals due to symmetry. These signals typically resonate between δ 125-145 ppm. orgsyn.org

Methylene Carbon (-CH₂-): The methylene carbon, being adjacent to the strongly electron-withdrawing sulfonyl group, will be found downfield for an aliphatic carbon, likely in the δ 55-60 ppm range.

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is the most shielded carbon and will appear furthest upfield, typically around δ 21-22 ppm. orgsyn.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is based on predictive models.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (C-SO₂) | ~145 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH, ortho to -SO₂) | ~130 |

| Aromatic (CH, meta to -SO₂) | ~128 |

| Methylene (-CH₂-) | ~58 |

| Methyl (-CH₃) | ~21 |

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

While direct experimental data is not available, 2D NMR techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ortho and meta protons on the aromatic ring, showing cross-peaks between their respective signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the methyl proton signal at ~δ 2.4 ppm to the methyl carbon signal at ~δ 21 ppm, and the aromatic proton signals to their corresponding aromatic carbon signals.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amide group (-NH₂) will show two distinct stretching bands in the region of 3400-3200 cm⁻¹. specac.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups occurs just below 3000 cm⁻¹. udel.edu

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the range of 1670-1640 cm⁻¹. uc.edu

S=O Stretching: The sulfonyl group (-SO₂-) is characterized by two very strong stretching bands: an asymmetric stretch typically between 1344-1317 cm⁻¹ and a symmetric stretch between 1187-1147 cm⁻¹. znaturforsch.com

Aromatic C=C Stretching: Medium to weak intensity bands for the aromatic ring's C=C bond vibrations are expected in the 1600-1475 cm⁻¹ region. uc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3400 - 3200 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Amide (C=O) | C=O Stretch | 1670 - 1640 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1475 | Medium to Weak |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1344 - 1317 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1187 - 1147 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the p-toluenesulfonyl moiety. The benzene ring contains π electrons that can be excited to higher energy levels (π→π* transitions) by absorbing UV radiation. For p-substituted benzene derivatives like this one, characteristic absorption bands are expected. A UV-Vis spectrum recorded in a solvent like acetonitrile (B52724) would likely show absorption maxima (λ_max) around 220-230 nm and a weaker, fine-structured band around 260-270 nm, which are typical for the electronic transitions within the substituted aromatic ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula for this compound is C₉H₁₁NO₃S, giving it a molecular weight of approximately 213.25 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at m/z ≈ 213 or 214, respectively.

Upon collision-induced dissociation, the molecular ion would break apart into smaller, characteristic fragment ions. Key fragmentation pathways for arylsulfonamides include:

Loss of SO₂: A common and diagnostic fragmentation for arylsulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂), which corresponds to a loss of 64 Da. nih.gov

Cleavage of the Aryl-Sulfur Bond: This cleavage would result in the formation of a p-toluenesulfonyl cation (m/z = 155) or a tolyl cation (m/z = 91), which is a very stable tropylium ion.

Cleavage adjacent to the Carbonyl: Fragmentation can occur at the C-C bond between the methylene and carbonyl groups.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Proposed Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₉H₁₁NO₃S]⁺ | 213 |

| Fragment | [C₇H₇SO₂]⁺ | 155 |

| Fragment | [C₇H₇]⁺ | 91 |

| Fragment (from loss of SO₂) | [C₉H₁₁NO]⁺ | 149 |

| Fragment | [CH₂CONH₂]⁺ | 58 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise structural features of a molecule, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) would be the definitive method to determine the molecular geometry of this compound. This technique would provide precise measurements of all bond lengths and angles within the molecule.

Table 4.5.1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Chemical Formula | C₉H₁₁NO₃S |

| Formula Weight | 213.26 |

| Crystal System | Monoclinic or Orthorhombic (Common for sulfonamides) |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Table 4.5.2: Expected Bond Parameters for this compound

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| S-O | ~1.43 | O-S-O | ~119 |

| S-N | ~1.65 | O-S-N | ~107 |

| S-C(aromatic) | ~1.76 | O-S-C(aromatic) | ~108 |

| S-C(aliphatic) | ~1.78 | N-S-C(aromatic) | ~107 |

| N-C(carbonyl) | ~1.33 | S-N-C(carbonyl) | ~124 |

| C=O | ~1.23 | N-C-C | ~116 |

Note: The values in the tables above are hypothetical and based on typical values observed in similar sulfonamide structures. Actual values can only be determined through experimental single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of this compound would be expected to be influenced by a variety of intermolecular interactions. The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). The sulfonyl group (-SO₂) also contains strong hydrogen bond acceptors (S=O).

It is highly probable that the crystal structure would feature a network of intermolecular N-H···O hydrogen bonds, potentially linking molecules into dimers, chains, or sheets. The oxygen atoms of the sulfonyl group and the carbonyl oxygen of the amide group would likely act as the primary hydrogen bond acceptors.

Table 4.5.3: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bonding | N-H (amide) | O=S (sulfonyl) | Data Not Available |

| Hydrogen Bonding | N-H (amide) | O=C (amide) | Data Not Available |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Data Not Available |

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Sulfonamides are a class of compounds known to exhibit polymorphism, often arising from different hydrogen-bonding motifs or molecular conformations.

Without experimental data, it is not possible to determine if this compound exhibits polymorphism. The investigation of its crystallization behavior from various solvents and under different conditions would be necessary to identify and characterize any potential polymorphic forms. Each polymorph would have a unique crystal structure and, consequently, distinct X-ray diffraction pattern and physical properties.

Based on a comprehensive search of publicly available scientific literature, detailed theoretical and computational investigation data specifically for the compound this compound is not available. The requested analyses, including Density Functional Theory (DFT) calculations, electronic structure analysis, and prediction of spectroscopic parameters, appear not to have been published for this specific molecule.

While computational studies exist for structurally similar compounds, such as other acetamide (B32628) or sulfonamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Generating an article with the specified outline would require access to research data that is not present in the public domain.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information at this time.

Theoretical and Computational Investigations of 2 4 Methylphenyl Sulfonyl Ethanamide

Intermolecular Interaction Energy Calculations and Supramolecular Assembly Studies

The supramolecular assembly of 2-((4-METHYLPHENYL)SULFONYL)ETHANAMIDE in the crystalline state is primarily governed by a network of hydrogen bonds. In the crystal structure of the related compound, N-[(4-Methylphenyl)sulfonyl]acetamide, molecules are linked into intricate assemblies through specific intermolecular interactions. researchgate.net

The fundamental structural motif observed is the formation of inversion dimers through pairs of C—H⋯O hydrogen bonds, which can be described by the graph set motif R²₂(8). researchgate.net These dimers are further interconnected by N—H⋯O and additional C—H⋯O hydrogen bonds. This extended network of interactions results in the formation of infinite tapes that propagate along the b-axis direction of the crystal lattice. researchgate.net The amide group's C=O and N-H bonds are oriented in a trans conformation to each other. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional Hirshfeld surface and corresponding two-dimensional "fingerprint plots," which summarize the intermolecular interactions. nih.govias.ac.in

For sulfonamide-containing compounds, Hirshfeld surface analysis consistently reveals the prevalence of several key interactions. While a specific analysis for this compound is not available, data from structurally similar molecules indicate the relative importance of various contacts. nih.govnih.gov The most significant contributions typically arise from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts, reflecting the abundance of these atoms on the molecular surface and their participation in van der Waals forces and hydrogen bonding.

The red spots on the d_norm surface, a normalized contact distance map, highlight the shortest and most significant intermolecular contacts, which often correspond to hydrogen bonds. ias.ac.in For sulfonamides, these are typically associated with N—H⋯O and C—H⋯O interactions, corroborating the supramolecular assembly patterns. ias.ac.in

Below is a representative data table illustrating the percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on analyses of similar sulfonamide crystal structures.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 40 - 65% |

| O···H / H···O | 15 - 30% |

| C···H / H···C | 10 - 20% |

| S···H / H···S | 1 - 5% |

| N···H / H···N | 1 - 5% |

| C···C | < 5% |

This table is a generalized representation based on published data for structurally related sulfonamide compounds and is intended to illustrate the typical distribution of intermolecular contacts.

The sharp spikes in the 2D fingerprint plots at short dᵢ and dₑ values are characteristic of strong interactions like hydrogen bonds, while more diffuse features represent weaker van der Waals contacts. nih.gov The breakdown of the fingerprint plot into contributions from specific atom pairs allows for a detailed understanding of the forces governing the crystal packing.

Synthesis and Chemical Characterization of Derivatives and Analogues of 2 4 Methylphenyl Sulfonyl Ethanamide

Structural Modifications at the Ethanacetamide Moiety

The ethanacetamide portion of the molecule presents multiple sites for structural variation, including the amide nitrogen, the alkyl chain, and the ethanamide backbone itself.

N-Substitution of the Acetamide (B32628) Nitrogen

The nitrogen atom of the acetamide group is a primary target for substitution, allowing for the introduction of a wide array of alkyl and aryl groups. A general and efficient method for the N-alkylation of sulfonamides involves a "borrowing hydrogen" approach, which utilizes a stable Mn(I) PNP pincer precatalyst to react sulfonamides with alcohols. organic-chemistry.org Another common route is the reaction of a primary sulfonamide with an alcohol-derived mesylate under basic conditions, which proceeds with an inversion of stereochemistry. researchgate.net

The synthesis of N-substituted derivatives is often achieved by reacting 2-chloro-N-alkyl/aryl acetamide with various amines. ijpsr.info For instance, the reaction of chloroacetyl chloride with different aliphatic and aromatic amines at room temperature can yield a range of N-substituted chloroacetamides. ijpsr.info These halogenated intermediates can then be further manipulated.

Similarly, N-substituted 2-(3,4-dihydroxyphenyl)ethylamines have been synthesized, demonstrating the feasibility of introducing complex functionalities onto the amide nitrogen. rsc.org The synthesis of N,N-alkyl formylated sulfonamides has also been reported, representing a significant development in the N-formylation of sulfonamides. researchgate.net

Research into related structures, such as N-(thiazol-2-yl)acetamide, which is synthesized from acetyl chloride and 2-aminothiazole, provides further insight into the synthetic methodologies applicable to amide bond formation. nih.gov

Table 1: Examples of N-Substituted Sulfonamide Synthesis Methods

| Method | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Borrowing Hydrogen | Sulfonamide, Alcohol | Mn(I) PNP pincer precatalyst | N-Alkyl Sulfonamide |

| Mesylate Reaction | Sulfonamide, Mesylate Ester | Basic conditions | Secondary Sulfonamide |

| Amine Acylation | Chloroacetyl chloride, Amine | Room temperature | N-Alkyl/Aryl Chloroacetamide |

Variation of the Alkyl Chain Length and Branching

While direct research on varying the alkyl chain length and branching of 2-((4-methylphenyl)sulfonyl)ethanamide is not extensively detailed in the provided context, the principles can be inferred from general organic synthesis. To create analogues like 3-((4-methylphenyl)sulfonyl)propanamide or branched derivatives, one would typically start with a different haloalkanamide or synthesize the sulfonamide from a correspondingly longer or branched amino acid derivative.

The synthesis of related N-[(4-Methylphenyl)sulfonyl]acetamide involves the reaction of 4-methylbenzenesulphonamide with an appropriate acid chloride or anhydride. nih.govresearchgate.net By selecting a different acid chloride, such as 3-chloropropionyl chloride or a branched-chain acyl chloride, one could systematically vary the length and structure of the alkyl chain linking the sulfonyl group and the amide.

Introduction of Halogen or Other Functional Groups to the Ethanamide Backbone

The introduction of functional groups, particularly halogens, onto the ethanamide backbone can significantly alter the compound's reactivity. The synthesis of δ-halogenated sulfonyl amides has been achieved through remote C-H fluorination and chlorination reactions. chemistryviews.org This method utilizes a nitrogen-centered radical precursor, generated from the corresponding sulfonamide, which then undergoes a 1,5-hydrogen atom transfer to enable halogenation at the δ-position. chemistryviews.org For example, using Selectfluor as a fluorine source or ethyl trichloroacetate (B1195264) (ETCA) as a chlorinating reagent can produce δ-fluoro and δ-chloro sulfonyl amides, respectively. chemistryviews.org

Direct α-amination of β-dicarbonyl compounds using iodosobenzene (B1197198) as an oxidant and p-toluenesulfonamide (B41071) as the aminating agent in the presence of a zinc catalyst provides a route to α-N-tosylamido β-dicarbonyl compounds. organic-chemistry.org This highlights a method for introducing a nitrogen-containing functional group adjacent to the sulfonyl group.

Furthermore, the synthesis of vinyl sulfones can be achieved via the photochemical cross-coupling of vinyl and sulfonyl radicals. researchgate.net This radical-mediated approach allows for the formation of a C=C double bond within the backbone, representing another significant structural modification.

Structural Modifications at the 4-Methylphenyl Ring

The aromatic ring of the tosyl group is another key site for modification, allowing for the fine-tuning of the molecule's electronic properties.

Substituent Effects on Reactivity and Electronic Properties (e.g., Halogenation, Alkyl, Methoxy)

The introduction of various substituents onto the 4-methylphenyl ring can have a profound impact on the compound's properties. In a study on 4-phenyl-1-arylsulfonylimidazolidinones, researchers introduced electron-donating and electron-withdrawing substituents at the 3- or 4-position of the benzenesulfonyl group. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the volume of the substituent (STERIMOL L values) was well-correlated with activity. nih.gov Specifically, larger substituents at the 4-position and smaller substituents at the 3-position enhanced activity. nih.gov

The synthesis of analogues with different ring substituents typically involves starting with the appropriately substituted benzenesulfonyl chloride. For example, to synthesize a derivative with a halogen or methoxy (B1213986) group on the ring, one would begin with 4-halo- or 4-methoxy-benzenesulfonyl chloride and react it with the appropriate amine or amide precursor. The synthesis of N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides demonstrates the attachment of a tosyl group to a larger molecular scaffold, where substituents on the benzylidene ring were varied (e.g., F, Cl, Br, NO2) to modulate biological activity. mdpi.com

Catalytic halogenation represents a direct method for modifying the ring. The preparation of sulfonamides of 1,3,4-thiadiazoles via chlorination of their thioether precursors illustrates a synthetic strategy for introducing halogens onto heterocyclic systems attached to a sulfonyl group. nih.gov

Table 2: Effect of Substituents on the Aryl Ring of Related Sulfonyl Compounds

| Substituent Type | Position | Observed Effect on Properties | Reference |

|---|---|---|---|

| Electron-donating/withdrawing | 3- or 4-position | Substituent volume (STERIMOL L) correlates with activity | nih.gov |

| Large volume | 4-position | Enhances activity | nih.gov |

| Small volume | 3-position | Enhances activity | nih.gov |

| Fluoro, Chloro, Nitro | Benzylidene ring | Modulates inhibitory activity against MAO-A and MAO-B | mdpi.com |

Modifications to the Sulfonyl Linker

Modifying the sulfonyl linker itself is a less common but synthetically important strategy for creating analogues. This could involve replacing the sulfur atom or altering its oxidation state. While direct examples for this compound are scarce in the provided search results, the synthesis of tosyl- and nosyl-ended polyisobutylenes (PIBs) offers relevant insights. nih.gov In this work, PIB-hydroxyls were converted to PIB-sulfonates by reacting them with tosyl chloride (TsCl) or nosyl chloride in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

This demonstrates the versatility of the sulfonyl chloride reaction, which could be adapted to link the 4-methylphenylsulfonyl moiety to different molecular backbones, effectively modifying the "ethanamide" part of the linker. For instance, instead of an ethanamide, a different bifunctional molecule could be used to connect the arylsulfonyl group to a terminal functional group.

Synthesis of Poly-Sulfonamide Architectures

The development of novel polymeric materials with tailored properties is a significant focus of contemporary polymer chemistry. The incorporation of sulfonamide moieties into polymer backbones can impart desirable characteristics such as enhanced thermal stability, improved solubility, and specific biological activities. While the direct polymerization of this compound has not been extensively reported, the synthesis of poly-sulfonamide architectures can be achieved through the strategic design and polymerization of monomers derived from or analogous to this core structure. The primary approach involves the synthesis of di-functional monomers, such as diamines or dicarboxylic acids containing the p-toluenesulfonamide group, followed by polycondensation reactions.

A prevalent method for synthesizing such polymers is the low-temperature solution polycondensation of a sulfonamide-containing diamine with a diacid chloride. researchgate.netresearchgate.net This technique is widely used for the preparation of aromatic polyamides (aramids) due to its efficiency in producing high molecular weight polymers under mild conditions. researchgate.net The process typically involves dissolving the diamine monomer in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often in the presence of an acid scavenger like pyridine (B92270) to neutralize the hydrochloric acid generated during the reaction. nih.govresearchgate.net

For instance, a hypothetical diamine monomer, N,N'-(sulfonylbis(4,1-phenylene))bis(2-((4-methylphenyl)sulfonyl)acetamide), could be synthesized and subsequently polymerized with a diacid chloride like terephthaloyl chloride. The resulting polyamide would feature both the p-toluenesulfonyl and acetamide moieties as pendant groups, potentially influencing the polymer's solubility and thermal properties. The general reaction scheme for such a polycondensation is depicted below:

Scheme 1: Hypothetical Polycondensation of a Diamine Monomer n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NH-OC-Ar'-CO-]n + 2n HCl

The properties of the resulting poly-sulfonamide are heavily dependent on the specific structures of the diamine and diacid chloride used. The introduction of flexible linkages or bulky side groups into the polymer backbone is a common strategy to enhance solubility and processability, which can be challenges with rigid aromatic polyamides. nih.gov

Another established method for polyamide synthesis is the Yamazaki-Higashi phosphorylation reaction. nih.gov This direct polycondensation technique utilizes a phosphite (B83602) and a base as condensing agents to facilitate the reaction between a dicarboxylic acid and a diamine, avoiding the need for highly reactive diacid chlorides. mdpi.com This method could be employed to polymerize a sulfonamide-containing dicarboxylic acid with an aromatic diamine.

The characterization of these poly-sulfonamide architectures involves a suite of analytical techniques. The chemical structure of the polymers is typically confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The molecular weight and molecular weight distribution can be determined by techniques such as gel permeation chromatography (GPC) or by measuring the inherent viscosity of polymer solutions. nih.gov The thermal properties, including the glass transition temperature (Tg) and thermal stability, are crucial parameters for high-performance polymers and are commonly evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.govresearchgate.net The crystallinity of the polymers can be assessed by X-ray diffraction (XRD). nih.gov

The following interactive data tables provide a summary of representative data that would be collected during the synthesis and characterization of such hypothetical poly-sulfonamide architectures.

Table 1: Hypothetical Monomers for Poly-Sulfonamide Synthesis

| Monomer Type | Chemical Name | Structure |

| Diamine | N,N'-(sulfonylbis(4,1-phenylene))bis(2-((4-methylphenyl)sulfonyl)acetamide) | Structure not available |

| Diacid | 4,4'-(2,2'-(p-tolylsulfonylazanediyl)bis(2-oxoethane-2,1-diyl))dibenzoic acid | Structure not available |

Table 2: Typical Polycondensation Reaction Conditions

| Parameter | Condition | Reference |

| Polymerization Method | Low-Temperature Solution Polycondensation | researchgate.net |

| Solvent | N,N-Dimethylacetamide (DMAc) | nih.gov |

| Condensing Agent | Terephthaloyl Chloride | researchgate.net |

| Temperature | 0-25 °C | scielo.br |

| Reaction Time | 4-24 hours | ntu.edu.tw |

Table 3: Expected Properties of a Hypothetical Poly-Sulfonamide

| Property | Expected Value/Characteristic | Analytical Method | Reference |

| Inherent Viscosity | 0.4 - 1.5 dL/g | Viscometry | nih.govresearchgate.net |

| Glass Transition Temp. (Tg) | 200 - 300 °C | DSC | nih.gov |

| 10% Weight Loss Temp. (T10) | > 400 °C in N₂ | TGA | nih.gov |

| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMSO) | Solubility Tests | nih.govscielo.br |

| Film-forming ability | Capable of forming flexible, tough films | Solution Casting | researchgate.netntu.edu.tw |

Role of 2 4 Methylphenyl Sulfonyl Ethanamide As a Building Block in Complex Organic Synthesis

Application in the Construction of Advanced Chemical Scaffolds

The strategic placement of functional groups in 2-((4-methylphenyl)sulfonyl)ethanamide makes it an ideal precursor for the synthesis of diverse heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. Research has demonstrated its successful application in creating substituted pyrazoles and pyridazinones, among other advanced chemical frameworks.

A notable application of this compound is in the synthesis of arylhydrazones, which are key precursors to various heterocyclic systems. This transformation is typically achieved through the Japp-Klingemann reaction, which involves the reaction of a β-keto-acid or a related active methylene (B1212753) compound with an aryl diazonium salt. The active methylene group in this compound readily participates in this reaction to yield the corresponding arylhydrazone derivatives. These hydrazones can then be cyclized to form a range of heterocyclic structures.

For instance, the reaction of this compound with aryl diazonium salts in an ethanol (B145695) solution buffered with sodium acetate (B1210297) at low temperatures affords C-aryl-N-(p-tolylsulfonyl)formohydrazonoyl bromides. These intermediates are then further utilized in the synthesis of more complex heterocyclic scaffolds.

The following table summarizes representative examples of heterocyclic scaffolds synthesized from this compound:

| Starting Material | Reagents | Resulting Scaffold | Reference |

| This compound | Aryl diazonium salts | Arylhydrazones | Shawali et al., 1997 |

| Arylhydrazones derived from this compound | Various cyclizing agents | Pyrazoles, Pyridazinones | Shawali et al., 1997 |

Use as an Intermediate in Multi-Step Reaction Sequences

The utility of this compound extends to its role as a crucial intermediate in multi-step synthetic pathways, enabling the efficient assembly of complex target molecules. Its ability to be readily converted into other functional groups or to participate in cyclization reactions makes it a valuable component in the synthetic chemist's toolbox.

The synthesis of various bioactive heterocyclic compounds often involves a series of reactions where this compound or its derivatives serve as a central molecular fragment. The initial transformation of this compound, typically via the Japp-Klingemann reaction to form arylhydrazones, is the first step in a longer synthetic sequence.

These arylhydrazone intermediates are not the final products but are subjected to further chemical modifications. For example, treatment of the N-aryl-C-(p-tolylsulfonyl)formohydrazonoyl bromides, derived from this compound, with reagents such as sodium benzoate (B1203000) leads to the formation of other useful intermediates. Furthermore, the cyclization of these hydrazone derivatives under different conditions can lead to the regioselective formation of either pyrazole (B372694) or pyridazinone ring systems.

A representative multi-step reaction sequence starting from this compound is outlined below:

| Step | Reactant(s) | Product | Purpose of the Step |

| 1 | This compound, Aryl diazonium salt | N-Aryl-C-(p-tolylsulfonyl)formohydrazonoyl bromide | Introduction of the arylhydrazone functionality |

| 2 | N-Aryl-C-(p-tolylsulfonyl)formohydrazonoyl bromide, Base | Cyclized Heterocycle (e.g., Pyrazole or Pyridazinone) | Formation of the final heterocyclic ring system |

This strategic use of this compound as an intermediate allows for the systematic construction of complex molecular architectures with a high degree of control over the final structure. The ability to generate diverse heterocyclic scaffolds from a single, readily available starting material highlights its importance in modern organic synthesis.

Green Chemistry Principles Applied to the Synthesis of 2 4 Methylphenyl Sulfonyl Ethanamide

Atom Economy and Efficiency in Synthesis Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.nettandfonline.com Traditional methods for synthesizing sulfonamides, including 2-((4-METHYLPHENYL)SULFONYL)ETHANAMIDE, often involve the reaction of a sulfonyl chloride with an amine. A common route is the reaction of p-toluenesulfonyl chloride with 2-aminoacetamide.

Reaction: C₇H₇ClO₂S (p-toluenesulfonyl chloride) + C₂H₆N₂O (2-aminoacetamide) → C₉H₁₂N₂O₃S (2-{[(4-methylphenyl)sulfonyl]amino}acetamide) + HCl

Molecular Weight of Product (C₉H₁₂N₂O₃S): 228.27 g/mol

Sum of Molecular Weights of Reactants (C₇H₇ClO₂S + C₂H₆N₂O): 190.65 g/mol + 74.08 g/mol = 264.73 g/mol

Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100

Atom Economy (%) = (228.27 / 264.73) x 100 ≈ 86.2%

This calculation demonstrates that even with a 100% chemical yield, at least 13.8% of the reactant mass is lost as a byproduct. Modern synthetic strategies aim to improve upon this by designing pathways that maximize the incorporation of starting materials into the final product. tandfonline.com For instance, methods that avoid the use of sulfonyl chlorides in favor of starting materials like sodium sulfinates or arylboronic acids can, in principle, offer higher atom economy. thieme-connect.comtandfonline.com Transition metal-catalyzed processes that enable the direct coupling of amines with less activated sulfur sources are a key area of research to achieve this goal. nih.gov

Table 1: Comparison of Atom Economy in Sulfonamide Synthesis Pathways

| Synthesis Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Traditional Method | p-Toluenesulfonyl chloride, 2-Aminoacetamide | Sulfonamide | Hydrogen Chloride | ~86.2% |

| Alternative (Idealized Addition) | Hypothetical reactants designed for 100% incorporation | Sulfonamide | None | 100% |

| Copper-Catalyzed Three-Component Reaction thieme-connect.com | Arylboronic acids, Nitroarenes, Potassium pyrosulfite (K₂S₂O₅) | Sulfonamide | Various salts | Variable, potentially high |

| Direct C-H Amination organic-chemistry.org | Arenes, SO₂, Amines | Sulfonamide | Water | High |

Note: The atom economy for catalytic and multi-component reactions can be complex to calculate without a specific balanced equation but generally aims to be higher than traditional stoichiometric methods.

Solvent Selection and Reduction of Hazardous Reagents

The choice of solvent is critical to the environmental impact of a chemical process. Many traditional sulfonamide syntheses employ hazardous organic solvents like dichloromethane, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). researchgate.net Green chemistry promotes the reduction or replacement of these solvents with more benign alternatives.

Significant progress has been made in developing sulfonamide syntheses in environmentally friendly media. Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.netsci-hub.se Methods have been developed for the synthesis of sulfonamides in water, often using a base like sodium carbonate to scavenge the HCl produced and controlling the pH to minimize hydrolysis of the sulfonyl chloride. researchgate.netsci-hub.se The product can often be isolated by simple filtration after acidification. researchgate.net

Solvent-free, or neat, reaction conditions represent another green alternative, eliminating solvent waste entirely. sci-hub.seresearchgate.net Mechanochemical methods, which use mechanical force (e.g., in a ball mill) to drive reactions, have been successfully applied to sulfonamide synthesis, offering a one-pot, solvent-free procedure. rsc.org Other green solvents such as polyethylene (B3416737) glycol (PEG) and dimethyl carbonate (DMC) have also been explored. organic-chemistry.orgsci-hub.se

The reduction of hazardous reagents is also paramount. The use of stable and less reactive sulfur sources, such as sodium sulfinates, instead of moisture-sensitive and corrosive sulfonyl chlorides, is a key strategy. researchgate.nettandfonline.com

Table 2: Greener Solvents in Sulfonamide Synthesis

| Solvent/Condition | Rationale for "Green" Classification | Example Application in Sulfonamide Synthesis | Reference(s) |

| Water | Non-toxic, non-flammable, readily available, safe. | Synthesis from sulfonyl chlorides and amines with dynamic pH control; synthesis from sodium sulfinates and nitroarenes. researchgate.netresearchgate.netsci-hub.se | researchgate.net, researchgate.net, sci-hub.se |

| Solvent-Free (Neat) | Eliminates solvent use, reduces waste and purification steps. | Mechanochemical synthesis from disulfides; reaction of sulfonyl chlorides with amines on solid bases like K₂CO₃. sci-hub.sersc.org | rsc.org, sci-hub.se |

| Polyethylene Glycol (PEG) | Non-toxic, biodegradable, recyclable, low volatility. | Synthesis from sulfonyl chlorides and amines using K₂CO₃ as a base. sci-hub.se | sci-hub.se |

| Dimethyl Carbonate (DMC) | Biodegradable, low toxicity, considered a green solvent. | Used as a green solvent for the synthesis of sulfonylureas from sulfonamides and amides. organic-chemistry.org | organic-chemistry.org |

| Ethanol (B145695)/Water Mixtures | Ethanol is a bio-based solvent; mixture reduces overall toxicity. | Microwave-assisted, copper-catalyzed synthesis from sodium sulfinates and amines. tandfonline.com | tandfonline.com |

Development of Catalytic Systems for Sustainable Synthesis

Catalytic reactions are a cornerstone of green chemistry because they can reduce energy requirements, increase reaction selectivity, and allow for the use of more benign starting materials, often with high atom economy. The development of catalytic systems for sulfonamide synthesis has focused on moving away from stoichiometric reagents towards more efficient and sustainable pathways.

Copper-based catalysts have been widely employed for the N-arylation of sulfonamides and for coupling reactions using sulfonyl azides or sodium sulfinates. organic-chemistry.org These methods provide access to N-arylsulfonamides under mild conditions. Palladium-catalyzed reactions have also been developed for the chlorosulfonylation of arylboronic acids, which can then be converted to sulfonamides in a one-pot process. nih.gov

More recently, metal-free catalytic systems have gained attention. For example, an iodine/tert-butyl hydroperoxide (TBHP) system can promote the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines in an eco-friendly solvent like 2-MeTHF. rsc.org Other approaches include using manganese dioxide for the N-alkylation of sulfonamides with alcohols under solvent-free conditions, presenting a green route for alkylation. organic-chemistry.org The use of reusable dehydrating agents like neutral alumina (B75360) (Al₂O₃) in a catalyst-free system also aligns with green principles by simplifying workup and reducing waste. nih.gov

Table 3: Catalytic Systems for Sustainable Sulfonamide Synthesis

| Catalyst System | Reactants | Solvent/Conditions | Advantages | Reference(s) |

| Copper(II) Bromide (CuBr₂) | Sodium sulfinates, Amines | Acetonitrile (B52724)/Water, Microwave | Avoids oxidants and bases, short reaction time, uses sulfinate salts. tandfonline.com | tandfonline.com |

| Palladium Catalyst | Arylboronic acids, SO₂Cl₂ | One-pot | Convergent synthesis with high functional group tolerance under mild conditions. nih.gov | nih.gov |

| Manganese Dioxide (MnO₂) | Sulfonamides, Alcohols | Solvent-free | Uses alcohols as green alkylating agents, practical and efficient N-alkylation. organic-chemistry.org | organic-chemistry.org |

| Iodine/TBHP | N-hydroxy sulfonamides, Amines | 2-MeTHF (eco-friendly solvent) | Metal-free, mild conditions, readily available starting materials. rsc.org | rsc.org |

| Neutral Alumina (Al₂O₃) (as dehydrating agent) | Sulfonamides, Aldehydes | DMC (green solvent) | Catalyst-free, efficient dehydration, reusable agent, simple workup. nih.gov | nih.gov |

Energy Efficiency in Reaction Design (e.g., Microwave, Ultrasound)

Improving energy efficiency is a key goal of green chemistry, aiming to reduce the environmental and economic costs associated with chemical manufacturing. Unconventional energy sources like microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools for accelerating organic reactions, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating methods. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of sulfonamides. organic-chemistry.orgacs.org Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid temperature increases and significantly reduced reaction times—often from hours to minutes. organic-chemistry.orgresearchgate.net For example, the synthesis of sulfonamides directly from sulfonic acids can be achieved in two microwave-assisted steps totaling 30 minutes, a significant improvement over conventional methods that might take 20 hours. acs.orgresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This technique has been employed for the one-pot synthesis of novel sulfonamide-isoxazoles in an aqueous medium, demonstrating the power of ultrasound to promote reactions efficiently and under eco-friendly conditions. nih.gov The use of ultrasound has been shown to accelerate reaction rates and improve yields for the synthesis of various biologically active sulfonamides. researchgate.net

Table 4: Comparison of Energy-Efficient Methods for Sulfonamide Synthesis

| Method | Typical Reaction Time | Temperature | Yields | Key Advantages | Reference(s) |

| Conventional Heating | Several hours to days | Often elevated | Variable | Standard laboratory technique. | acs.org |

| Microwave Irradiation | 5-30 minutes | 50-200 °C | High to excellent | Drastic reduction in reaction time, improved yields, fewer byproducts. nih.govorganic-chemistry.org | organic-chemistry.org, nih.gov |

| Ultrasound Irradiation | 30-90 minutes | Room Temp to 55 °C | Good to excellent | Enhanced reaction rates, milder conditions, suitable for aqueous media. nih.govresearchgate.net | nih.gov, researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-methylphenyl)sulfonyl)ethanamide, and how can purity be ensured?

- The compound is typically synthesized via sulfonylation of ethanamide derivatives using 4-methylbenzenesulfonyl chloride under controlled conditions. Key steps include:

- Reagents : 4-methylbenzenesulfonyl chloride, ethanamide precursors, and bases like triethylamine in anhydrous solvents (e.g., dichloromethane) .

- Conditions : Reactions are conducted at 0–25°C under inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, doublets) and methyl groups (δ 2.4 ppm, singlet) confirm the 4-methylphenyl moiety. The ethanamide chain shows signals at δ 3.5–4.0 ppm (methylene) and δ 8.1 ppm (amide NH) .

- ¹³C NMR : Carbonyl (δ 170–175 ppm) and sulfonyl (δ 55–60 ppm) groups are diagnostic .

- IR Spectroscopy : Strong absorptions at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during sulfonylation?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may increase side reactions. Dichloromethane balances reactivity and selectivity .

- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates sulfonylation while reducing decomposition .

- Temperature Control : Gradual reagent addition at 0°C minimizes exothermic side reactions (e.g., sulfonate ester formation) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to compare potency .

- Metabolic Stability : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

- Target Engagement : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities for suspected targets (e.g., kinases, GPCRs) .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Electrophilicity : The sulfonyl group withdraws electron density, activating adjacent carbons for nucleophilic attack. For example, the ethanamide methylene group (CH₂) undergoes SN2 reactions with amines or thiols .

- Leaving Group Ability : Sulfonates are poor leaving groups, necessitating strong nucleophiles (e.g., NaN₃ in DMF at 80°C) for displacement .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory studies) .

- MD Simulations : GROMACS or AMBER simulations assess dynamic interactions over time, highlighting key residues (e.g., hydrogen bonds with Arg120 in COX-2) .

Methodological Considerations

Designing a stability study for this compound under physiological conditions:

- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Analytical Monitoring : HPLC-UV at 254 nm tracks degradation over 24–72 hours. Major degradation products (e.g., hydrolyzed sulfonic acid) are identified via LC-MS .

Comparative analysis of sulfonamide analogs for structure-activity relationships (SAR):

- Library Design : Synthesize analogs with substituents at the 4-methylphenyl (e.g., Cl, OMe) or ethanamide (e.g., N-methylation) positions.

- Assay Matrix : Test analogs in parallel for cytotoxicity (HepG2 cells), COX-2 inhibition, and solubility (shake-flask method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.